1-(3,5-dimethylphenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide
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Overview
Description
1-(3,5-dimethylphenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide is an organic compound with a complex structure that includes a pyrrolidine ring, a carboxamide group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethylphenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as refluxing, crystallization, and purification to achieve the final product. The use of green chemistry principles, such as reducing the use of hazardous solvents and optimizing reaction conditions, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethylphenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the functional groups introduced .
Scientific Research Applications
1-(3,5-dimethylphenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic applications, such as its ability to inhibit certain enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and carboxamides, such as:
- 1-(3,5-dimethylphenyl)-6-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one
- 5-chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-(pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide .
Uniqueness
What sets 1-(3,5-dimethylphenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide apart from similar compounds is its specific structural features, such as the combination of the dimethylphenyl group and the pyrrolidine ring.
Properties
Molecular Formula |
C16H22N2O2 |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H22N2O2/c1-4-5-17-16(20)13-9-15(19)18(10-13)14-7-11(2)6-12(3)8-14/h6-8,13H,4-5,9-10H2,1-3H3,(H,17,20) |
InChI Key |
FXJAYZVZHRTODA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1CC(=O)N(C1)C2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
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